![molecular formula C15H12N2O5 B1595847 4-[(4-Carboxyphenyl)carbamoylamino]benzoesäure CAS No. 1234-27-1](/img/structure/B1595847.png)

4-[(4-Carboxyphenyl)carbamoylamino]benzoesäure

Übersicht

Beschreibung

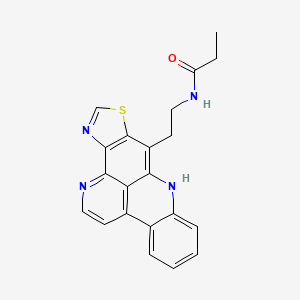

4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid is a useful research compound. Its molecular formula is C15H12N2O5 and its molecular weight is 300.27 g/mol. The purity is usually 95%.

The exact mass of the compound 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

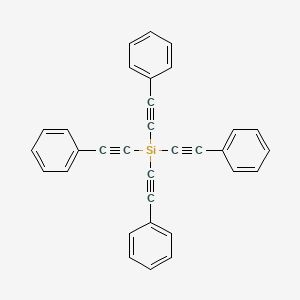

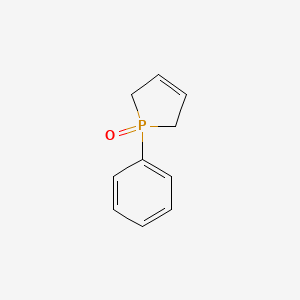

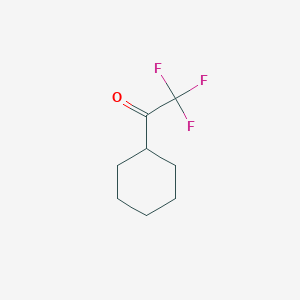

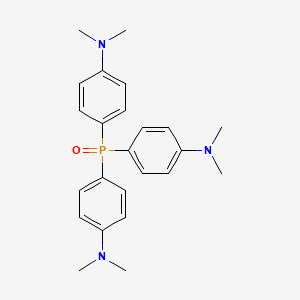

Materialwissenschaften: Synthese elektrochromer Materialien

Diese Verbindung wurde als Elektronenakzeptor bei der Synthese elektrochromer Materialien (ECMs) identifiziert. ECMs finden Anwendung in intelligenten Fenstern, elektronischem Papier und Energiespeichern. Die Fähigkeit, die Farbe unter elektrischer Stimulation zu ändern, macht ECMs wertvoll für Displaytechnologien und energieeffiziente Beschichtungen.

Umweltwissenschaften: CO2-Adsorption

Die verwandte Verbindung, 4,4′,4″-s-Triazin-2,4,6-triyl-tribenzoesäure, wurde bei der Bildung von metallorganischen Gerüsten (MOFs) für den potenziellen Einsatz bei der CO2-Adsorption verwendet. Diese Anwendung ist entscheidend für die Umweltkontrolle und die Entwicklung von Technologien zur Reduzierung von Treibhausgasemissionen.

Analytische Chemie: Reagenz für Suzuki-Miyaura-Kreuzkupplung

In der analytischen Chemie werden Derivate dieser Verbindung, wie 4-Carboxyphenylboronsäure, als Reagenzien für Suzuki-Miyaura-Kreuzkupplungsreaktionen eingesetzt. Diese Reaktionen sind von entscheidender Bedeutung für die Synthese komplexer organischer Moleküle, einschließlich Pharmazeutika und Polymere.

Biochemie: Enzym kinetische Auflösung

Die Derivate der Verbindung werden in enzymatischen kinetischen Resolutionsverfahren eingesetzt. So sind beispielsweise Carbamoylasen, die auf Carbamoyl-Derivate wirken, für die Produktion von optisch reinen Aminosäuren von entscheidender Bedeutung, einem essentiellen Bestandteil in verschiedenen biochemischen Anwendungen .

Pharmakologie: Arzneimittelentwicklung

In der Pharmakologie gehören die Benzoesäure-Derivate zu Medikamentenkategorien, die Enzyminhibitoren und Verbindungen mit potenziellen therapeutischen Anwendungen umfassen. Ihre strukturellen Eigenschaften ermöglichen Wechselwirkungen mit biologischen Zielmolekülen und tragen so zur Entwicklung neuer Medikamente bei .

Organische Chemie: Synthese von Säurechloriden und Estern

Carbonsäuren, einschließlich Derivate der fraglichen Verbindung, werden durch nukleophile Acylsubstitutionsreaktionen in Säurechloride und Ester umgewandelt. Diese Reaktionen sind grundlegend in der organischen Synthese und schaffen einen Weg zu einer Vielzahl organischer Produkte .

Industrielle Prozesse: Trennung in der radioaktiven Abfallbewirtschaftung

In industriellen Prozessen, insbesondere bei der Bewirtschaftung von hochaktivem radioaktivem Abfall, wurden Derivate dieser Verbindung eingesetzt, um die Trennung von Actiniden und Edelmetallen zu erleichtern, wodurch die Effizienz und Sicherheit der Abfallverarbeitung verbessert wird .

Biochemische Analyse

Biochemical Properties

4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex .

Cellular Effects

The effects of 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain proteases by binding to their active sites . This binding interaction often involves the formation of covalent bonds, which result in the inactivation of the enzyme. Additionally, it can induce changes in gene expression by interacting with transcription factors.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods . It can undergo degradation when exposed to extreme pH or temperature conditions. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis.

Dosage Effects in Animal Models

The effects of 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can modulate physiological processes effectively . At high doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without adverse outcomes.

Metabolic Pathways

4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in its biotransformation . These interactions can lead to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . It can be transported across cell membranes via active transport mechanisms and distributed to various tissues, including the liver, kidneys, and brain. The localization and accumulation of this compound within specific tissues can influence its biological activity.

Subcellular Localization

The subcellular localization of 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy production.

Eigenschaften

IUPAC Name |

4-[(4-carboxyphenyl)carbamoylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5/c18-13(19)9-1-5-11(6-2-9)16-15(22)17-12-7-3-10(4-8-12)14(20)21/h1-8H,(H,18,19)(H,20,21)(H2,16,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBPNIAQWUCTAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30310780 | |

| Record name | 4,4'-(Carbonyldiazanediyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234-27-1 | |

| Record name | NSC231663 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-(Carbonyldiazanediyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(15R,16R)-16-(Hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B1595771.png)